4-Chloro-8-nitroquinazoline
Overview
Description
4-Chloro-8-nitroquinazoline is a quinazoline derivative that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Quinazoline derivatives, including this compound, are known for their antiproliferative properties, making them valuable in the development of therapeutic agents .
Mechanism of Action
Target of Action
4-Chloro-8-nitroquinazoline is a derivative of quinazoline, a scaffold known for its wide range of biological activities . The primary targets of quinazoline derivatives are tyrosine kinases , including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
Quinazoline derivatives interact with their targets by inhibiting the tyrosine kinase activity. This inhibition disrupts the phosphorylation process, a key step in signal transduction for cell growth and proliferation
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways. Primarily, it disrupts the EGFR and VEGFR-2 signaling pathways, which are involved in cell proliferation, angiogenesis, and survival . The downstream effects include reduced cell growth and proliferation, potentially leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of quinazoline derivatives are generally influenced by their chemical structure, and modifications can enhance their bioavailability .
Result of Action
The inhibition of tyrosine kinases by this compound leads to disruption of cell signaling pathways, resulting in reduced cell growth and proliferation . This makes quinazoline derivatives potential candidates for anticancer agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Moreover, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and light exposure .
Biochemical Analysis
Biochemical Properties
4-Chloro-8-nitroquinazoline is known to interact with the FGFR3 receptor . The nature of these interactions is primarily through binding, which subsequently inhibits the proliferation of bladder cancer cells .
Cellular Effects
The cellular effects of this compound are profound. It has potent activity against bladder cancer cells in culture and inhibits cell growth by binding to submicromolar concentrations of this protein . This indicates that this compound influences cell function, including impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, specifically the FGFR3 receptor . This binding interaction leads to the inhibition of the proliferation of bladder cancer cells .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its interaction with the FGFR3 receptor , it is likely that it interacts with enzymes or cofactors related to this receptor.
Preparation Methods
The synthesis of 4-Chloro-8-nitroquinazoline typically involves several steps, including condensation, nitration, and chlorination. One common synthetic route starts with 2-amino-4-chlorobenzoic acid, which undergoes a series of reactions to yield the target compound . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required quality standards .
Chemical Reactions Analysis
4-Chloro-8-nitroquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives with unique properties.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, to create a wide range of derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are used in various chemical reactions and processes.
Biology: The compound has shown promise in inhibiting the proliferation of cancer cells, making it a valuable tool in cancer research.
Medicine: Due to its antiproliferative properties, 4-Chloro-8-nitroquinazoline is being investigated as a potential therapeutic agent for treating various cancers.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
4-Chloro-8-nitroquinazoline is unique among quinazoline derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
4,7-Dichloro-6-nitroquinazoline: Another quinazoline derivative with potent antiproliferative properties.
4-Anilinoquinazolines: A class of compounds that includes gefitinib, erlotinib, and afatinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Compared to these compounds, this compound offers unique advantages in terms of its specific molecular interactions and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-8-nitroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIKQCKETYIRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466514 | |
Record name | 4-Chloro-8-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-18-0 | |
Record name | 4-Chloro-8-nitroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19815-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-8-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-8-nitroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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